Cadmium sulfate hydrate

Vue d'ensemble

Description

Cadmium sulfate hydrate is a chemical compound with the formula 3 CdSO₄ * 8 H₂O . It is a colorless, odorless solid that forms fine white crystals . It is used in various applications, including inorganic analysis .

Synthesis Analysis

Cadmium sulfate hydrate can be prepared by the reaction of cadmium metal or its oxide or hydroxide with dilute sulfuric acid . More research is needed to understand the synthesis process in detail .Molecular Structure Analysis

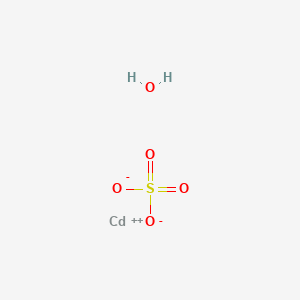

The molecular formula of Cadmium sulfate hydrate is CdH2O5S . Each Cd 2+ center has octahedral coordination geometry, being surrounded by four oxygen centers provided by four sulfate ligands and two oxygen centers from the bridging water ligands .Chemical Reactions Analysis

Cadmium sulfate hydrate can undergo various chemical reactions. For instance, it loses water when heated to >40 deg C and forms monohydrate when heated to >80 deg C . More research is needed to understand the full range of chemical reactions .Physical And Chemical Properties Analysis

Cadmium sulfate hydrate has a molar mass of 775.58 g/mol . It has a boiling point of >80 °C (decomposition), a density of 3.10 g/cm3 (20 °C), and a melting point of 41.5 °C . It has a pH value of 3.0 - 6.0 (50 g/l, H₂O, 20 °C) and is soluble in water (1130 g/l) .Applications De Recherche Scientifique

Cadmium Sulfate Hydrate in Solar Cells

Cadmium sulfate hydrate is utilized in the production of solar cells, particularly as a buffer layer in the manufacture of CIGS (Copper-Indium-Gallium-Selenide) solar cells. Its properties are beneficial for controlling the optical transparency of films, which is crucial for solar cell efficiency .

Cadmium Sulfate Hydrate in Electronic Circuits

In electronic circuits, cadmium sulfate hydrate is widely used for the electroplating of cadmium. This process is essential for creating conductive pathways and components within various electronic devices .

Cadmium Sulfate Hydrate in Pharmaceuticals

Cadmium sulfate hydrate serves as an intermediate in pharmaceutical applications. It plays a role in formulating screens or optimization processes during drug development .

Mécanisme D'action

Cadmium sulfate hydrate, also known as cadmium(2+);sulfate;hydrate, is an inorganic compound with the formula CdSO₄·xH₂O . This compound has a variety of effects on biological systems, which can be categorized into several key areas.

Target of Action

It is known that cadmium ions can interact with a variety of cellular components, including proteins, nucleic acids, and cellular organelles . These interactions can disrupt normal cellular functions and lead to a variety of adverse effects.

Mode of Action

Cadmium sulfate hydrate interacts with its targets primarily through the cadmium ions it contains. Each Cd²⁺ center has octahedral coordination geometry, being surrounded by four oxygen centers provided by four sulfate ligands and two oxygen centers from the bridging water ligands . These interactions can disrupt normal cellular functions and lead to a variety of adverse effects.

Biochemical Pathways

Cadmium sulfate hydrate can affect a variety of biochemical pathways. For example, it has been associated with the induction of oxidative stress, disruption of Ca²⁺ signaling, interference with cellular signaling pathways, and epigenetic modifications . These disruptions can lead to a variety of downstream effects, including cellular damage and apoptosis .

Pharmacokinetics

It is known that cadmium has a low rate of excretion from the body and can accumulate in organisms, with an extremely protracted biological half-life . This can lead to chronic exposure and a variety of health effects.

Result of Action

The molecular and cellular effects of cadmium sulfate hydrate’s action are diverse and depend on the level and duration of exposure. These effects can include oxidative stress, disruption of cellular signaling pathways, and epigenetic modifications . These changes can lead to a variety of pathological conditions, including organ damage, carcinogenesis, and reproductive toxicity .

Action Environment

The action of cadmium sulfate hydrate can be influenced by a variety of environmental factors. For example, its solubility can be affected by the pH and temperature of the environment . Additionally, its toxicity can be influenced by the presence of other substances in the environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cadmium(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFRVKRTIMIRNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

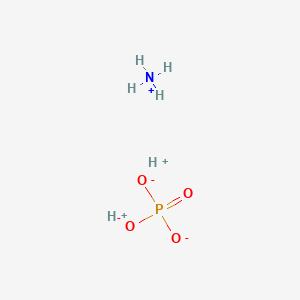

O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-36-4 (Parent) | |

| Record name | Cadmium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Hawley] Fine white crystals; [MSDSonline] Loses water when heated to >40 deg C and forms monohydrate when heated to >80 deg C; [Merck Index] | |

| Record name | Cadmium sulfate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cadmium sulfate hydrate | |

CAS RN |

7790-84-3, 15244-35-6 | |

| Record name | Cadmium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of cadmium sulfate hydrate crystals?

A: Cadmium sulfate hydrate (CdSO4 · H2O) crystals find applications in various fields. They are used in the production of pigments [, ], batteries [], and within the semiconductor industry []. Additionally, research highlights their potential as photocatalysts for environmental remediation. For example, CdS nanoparticles synthesized with reduced graphene oxide demonstrate enhanced photocatalytic activity in degrading pollutants, suggesting potential for water purification applications [].

Q2: How does the crystal structure of cadmium sulfate hydrate impact its properties?

A: The arrangement of cadmium (Cd) atoms and their coordination with oxygen (O) atoms within the crystal lattice significantly influences the properties of cadmium sulfate hydrate. For instance, 113Cd Nuclear Magnetic Resonance (NMR) studies revealed a correlation between the cadmium shielding tensors and the Cd-O bonding distances in different cadmium sulfate hydrate salts []. This understanding helps interpret the material's electronic and optical behavior.

Q3: What methods are used to characterize cadmium sulfate hydrate crystals?

A3: Researchers employ a range of analytical techniques to characterize cadmium sulfate hydrate crystals. These include:

- X-ray diffraction (XRD): This technique unveils the crystal structure and phase purity of the material [, , , ].

- Fourier-transform infrared spectroscopy (FTIR): FTIR helps identify the functional groups present in the compound [].

- UV-Vis spectroscopy: This method determines linear optical constants, providing insights into the material's interaction with light [].

- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM): These imaging techniques visualize the morphology and size of the crystals, particularly in nanocomposite materials [].

- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): TGA/DTA provides information about the thermal stability and decomposition behavior of the compound [].

Q4: What are the environmental concerns associated with cadmium sulfate hydrate, and how are they addressed?

A: Cadmium is a known environmental pollutant with potential toxicity []. While cadmium sulfate hydrate finds uses in various applications, its release into the environment raises concerns. Research explores strategies to mitigate these risks:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.